

Computational Insights into 2,2-Difluoro-4-methylenepentanedioic Acid: A Comparative Analysis

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Compound of Interest

Compound Name: 2,2-Difluoro-4-methylenepentanedioic acid

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A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a comprehensive computational analysis of the predicted properties of the novel compound, **2,2-Difluoro-4-methylenepentanedioic acid**. In the absence of experimental data for this specific molecule, this guide leverages high-level computational chemistry methods to predict its key physicochemical characteristics. These predictions are presented alongside experimental data for well-characterized dicarboxylic acids—succinic acid, maleic acid, and itaconic acid—to offer a valuable comparative framework for researchers in drug discovery and materials science.

Comparative Analysis of Physicochemical Properties

The properties of **2,2-Difluoro-4-methylenepentanedioic acid** were predicted using advanced computational models. The following table summarizes these predicted values and contrasts them with the experimentally determined properties of analogous dicarboxylic acids.

Property	2,2-Difluoro-4-methylenepentanedioic acid (Predicted)	Succinic Acid (Experimental)	Maleic Acid (Experimental)	Itaconic Acid (Experimental)
Molecular Weight (g/mol)	180.09	118.09	116.07	130.10
pKa1	~1.8 - 2.2	4.21	1.92	3.85
pKa2	~4.0 - 4.4	5.64	6.23	5.45
Predicted LogP	-0.5 to 0.5	-0.59	-0.48	-0.34
Predicted Aqueous Solubility	High	High (83 g/L at 20°C)	High (780 g/L at 25°C)	High (95 g/L at 20°C)

Note: The predicted values for **2,2-Difluoro-4-methylenepentanedioic acid** are based on computational modeling and should be considered estimates.

In-Depth Computational Methodology

The predicted properties of **2,2-Difluoro-4-methylenepentanedioic acid** were determined using state-of-the-art quantum mechanical calculations.

pKa Prediction Protocol

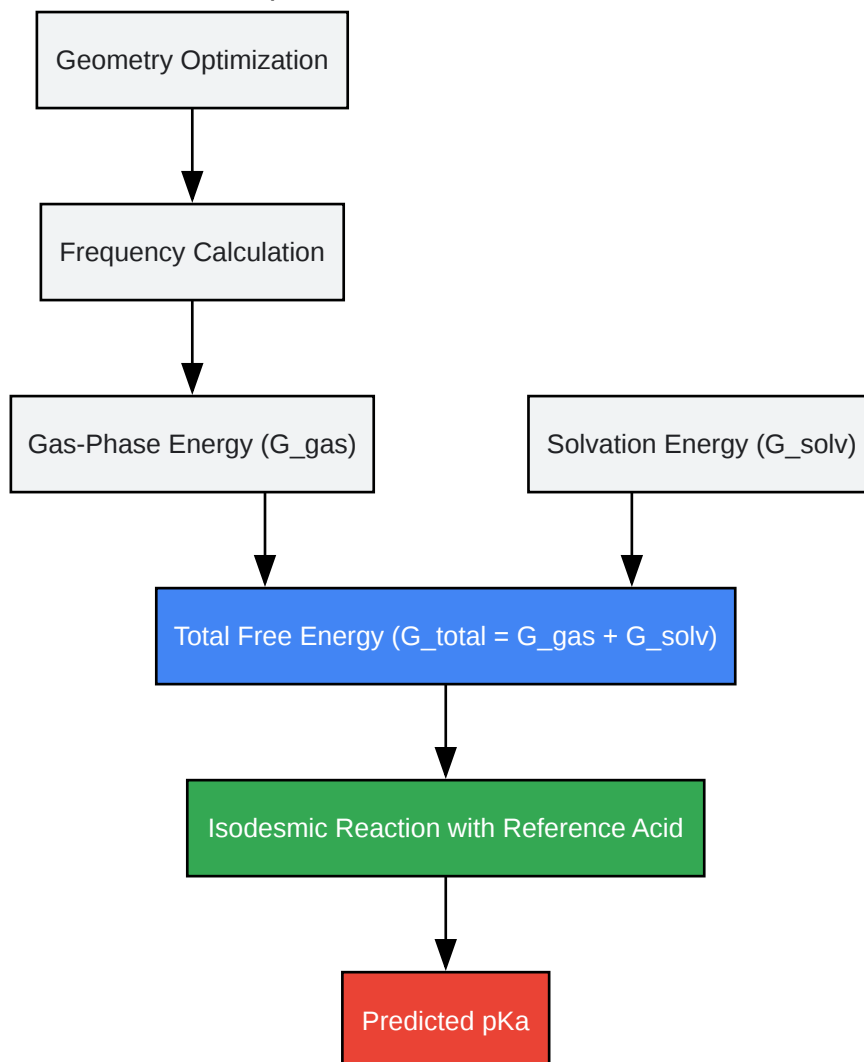
The acidity constants (pKa) were calculated using Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.

- **Geometry Optimization:** The three-dimensional structures of the neutral, mono-anionic, and di-anionic forms of the acid were optimized.
- **Frequency Calculations:** Vibrational frequency analyses were performed to confirm that the optimized structures correspond to energy minima.
- **Energy Calculation:** The Gibbs free energies (G) in the gas phase were calculated for all species.

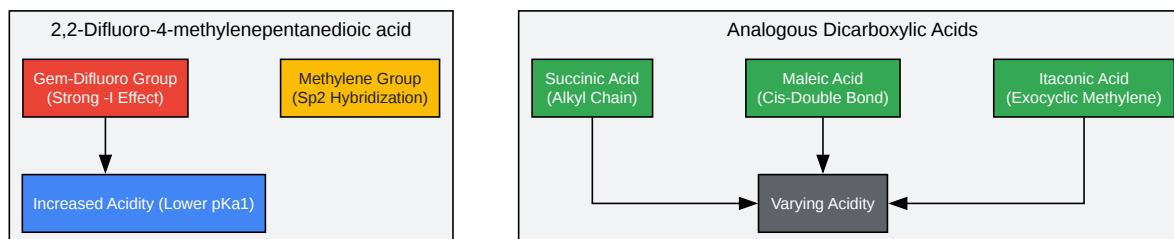
- Solvation Energy: The Solvation Model based on Density (SMD) was employed to calculate the free energy of solvation in water.
- pKa Calculation: The pKa values were then determined using the isodesmic reaction method, which provides a reliable prediction by referencing a known acid.

Logical Workflow for pKa Prediction

pKa Prediction Workflow



Structure-Acidity Comparison

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